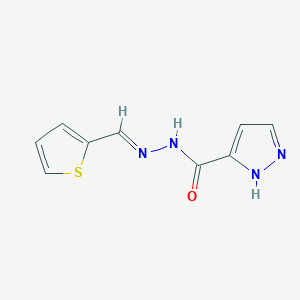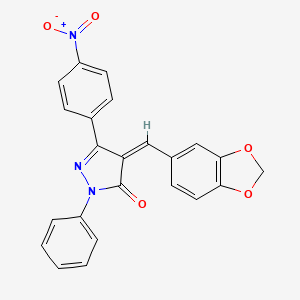![molecular formula C16H17N3O3 B3894435 N'-{[2-(2,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B3894435.png)
N'-{[2-(2,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide
Overview
Description
N'-{[2-(2,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide, also known as DPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPI is a potent inhibitor of NADPH oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS) in cells.
Scientific Research Applications
N'-{[2-(2,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit NADPH oxidase in various cell types, including neutrophils, macrophages, and endothelial cells. NADPH oxidase is involved in the production of ROS, which play a critical role in various physiological and pathological processes, such as inflammation, oxidative stress, and cell signaling.
Mechanism of Action
N'-{[2-(2,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide acts as a competitive inhibitor of NADPH oxidase by binding to the enzyme's flavin adenine dinucleotide (FAD) cofactor. This prevents the enzyme from producing ROS, which can damage cells and tissues. This compound has been shown to be a potent inhibitor of NADPH oxidase, with an IC50 value in the nanomolar range.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and tissues. It has been shown to reduce ROS production, inhibit cell proliferation, and induce apoptosis in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in various animal models of disease, such as arthritis, atherosclerosis, and diabetes.
Advantages and Limitations for Lab Experiments
N'-{[2-(2,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide has several advantages for lab experiments. It is a potent and specific inhibitor of NADPH oxidase, which makes it a valuable tool for studying the role of ROS in various physiological and pathological processes. This compound is also relatively stable and easy to handle, which makes it suitable for use in cell culture and animal experiments.
However, this compound also has some limitations for lab experiments. It has been shown to have off-target effects on other enzymes, such as xanthine oxidase and cyclooxygenase, which can complicate data interpretation. This compound is also relatively toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N'-{[2-(2,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide. One area of interest is the development of more potent and selective inhibitors of NADPH oxidase. This could lead to the development of new therapies for diseases that are characterized by excessive ROS production, such as cancer, cardiovascular disease, and neurodegenerative diseases.
Another area of interest is the study of the role of NADPH oxidase and ROS in various physiological and pathological processes. This could lead to a better understanding of the mechanisms underlying these processes and the development of new therapies to target them.
In conclusion, this compound is a potent inhibitor of NADPH oxidase that has been extensively studied for its potential applications in scientific research. It has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
properties
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,4-dimethylphenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-6-7-14(12(2)9-11)21-10-15(20)22-19-16(17)13-5-3-4-8-18-13/h3-9H,10H2,1-2H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCUYEIWXKVXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=CC=N2)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)ethynyl]cyclohexanol](/img/structure/B3894359.png)
![2-furaldehyde [4-(6-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B3894364.png)
![N-(2,3-dimethylphenyl)-N'-[2-hydroxy-3-(3-methoxyphenoxy)propyl]malonamide](/img/structure/B3894372.png)
![ethyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3894378.png)
![N'-(4-hydroxy-1-propylbicyclo[2.2.2]oct-2-ylidene)-4-methylbenzenesulfonohydrazide](/img/structure/B3894385.png)

![3-[(5-chloro-2-hydroxyphenyl)amino]-1-(2,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B3894408.png)

![2-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)thio]-4,5-diphenyl-1,3-oxazole](/img/structure/B3894423.png)
![3-(4-ethoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3894430.png)
![2-[5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3894440.png)


![3-[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B3894465.png)